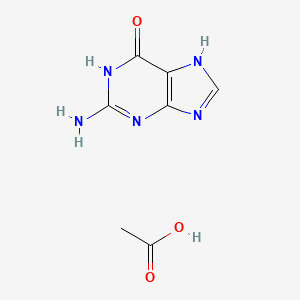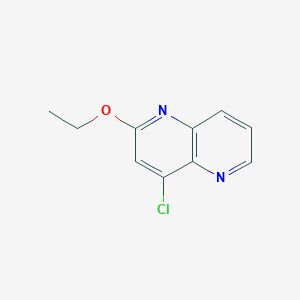![molecular formula C11H22O2Si B11891348 Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- CAS No. 159683-81-5](/img/structure/B11891348.png)
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is a chemical compound with the molecular formula C10H22O2Si. It is also known as 4-(tert-Butyldimethylsilyloxy)butanal. This compound is characterized by the presence of a butanal group, a tert-butyl group, and a dimethylsilyloxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- typically involves the reaction of 4-(tert-butyldimethylsilanyloxy)butan-1-ol with appropriate reagents. One common method includes the use of dichloromethane (CH2Cl2) as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted butanal derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- involves its interaction with specific molecular targets and pathways. The silyloxy group plays a crucial role in stabilizing the compound and facilitating its reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar in structure but lacks the methylene group.
4-(tert-Butyldimethylsilyloxy)butanal: Another closely related compound with similar functional groups.
Uniqueness
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
159683-81-5 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylidenebutanal |
InChI |
InChI=1S/C11H22O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h9H,1,7-8H2,2-6H3 |
InChI-Schlüssel |
DMTHHYHKHVDTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)



![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

